Product packaging for 4-Fluoro-7-methyl-indan-1-one(Cat. No.:CAS No. 828267-45-4)

4-Fluoro-7-methyl-indan-1-one

Cat. No.: B1589525
CAS No.: 828267-45-4
M. Wt: 164.18 g/mol
InChI Key: YXJUVTOVTUCHSJ-UHFFFAOYSA-N
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Description

4-Fluoro-7-methyl-indan-1-one is a fluorinated organic compound belonging to the class of 1-indanones, which are recognized as privileged structures in medicinal chemistry and organic synthesis. This compound serves as a versatile chemical building block for constructing more complex molecules, particularly in drug discovery programs. The strategic incorporation of a fluorine atom and a methyl group on the indanone core can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Researchers utilize this scaffold in the development of novel compounds with potential biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties . The core 1-indanone structure is a common intermediate in various synthetic pathways, including catalytic Nazarov cyclizations and other cyclization strategies to access functionalized cyclic systems . As a fine chemical, this compound is supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in accordance with relevant laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FO B1589525 4-Fluoro-7-methyl-indan-1-one CAS No. 828267-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-7-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJUVTOVTUCHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464666
Record name 4-Fluoro-7-methyl-indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828267-45-4
Record name 4-Fluoro-7-methyl-indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemical Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

While specific experimental data for 4-Fluoro-7-methyl-indan-1-one is unavailable, a predicted ¹H NMR spectrum would provide key information. The protons on the five-membered ring would appear as multiplets in the aliphatic region (typically 2.5-3.5 ppm). The aromatic protons would show distinct splitting patterns influenced by both the fluorine and methyl substituents. The methyl group itself would present as a singlet in the aromatic methyl region (around 2.3-2.5 ppm).

A ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the indanone would be the most downfield signal (typically >190 ppm). The aromatic carbons would appear in the 110-160 ppm range, with their chemical shifts and the carbon-fluorine coupling constants providing crucial information about the substitution pattern. The aliphatic carbons of the five-membered ring and the methyl carbon would resonate at higher fields.

¹⁹F NMR is essential for characterizing fluorine-containing compounds. For this compound, this technique would show a single resonance for the fluorine atom. The chemical shift and coupling to adjacent protons would confirm its position on the aromatic ring.

Carbon (13C) NMR Spectroscopy

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS is critical for determining the exact molecular formula of a compound. For this compound (C₁₀H₉FO), HRMS would provide a high-precision mass measurement, confirming its elemental composition. Analysis of the fragmentation pattern could further support the proposed structure by showing characteristic losses of fragments such as CO, CH₃, and C₂H₄.

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would offer an unambiguous determination of its three-dimensional structure in the solid state.

Crystallographic data would be invaluable for analyzing weak intermolecular interactions. It could reveal the presence and geometry of any intramolecular C-H···F hydrogen bonds or other non-covalent interactions that influence the molecular conformation and crystal packing. Such interactions, though weak, can have significant effects on the physical and biological properties of the molecule.

Elucidation of Crystal Packing Motifs and Supramolecular Architectures

While single-crystal X-ray diffraction data for this compound is not extensively detailed in public databases, the crystal packing and supramolecular architecture can be inferred from the analysis of structurally related compounds. The presence of aromatic rings, a ketone group, a fluorine atom, and a methyl group dictates the non-covalent interactions that govern its solid-state assembly.

The supramolecular network in analogous fluorinated and methylated heterocyclic compounds is often stabilized by a combination of weak intermolecular interactions. iucr.org For instance, in the crystal structure of a related fluorinated indolizine (B1195054) derivative, C—H⋯O, C—H⋯F, and C—H⋯π interactions are the primary forces contributing to the formation of the crystal lattice. iucr.orgresearchgate.net The C—H⋯π interactions, in particular, play a significant role in consolidating the crystal packing. iucr.org It is plausible that this compound engages in similar interactions. The hydrogen atoms of the methyl group and the indanone ring could act as donors for C—H⋯O interactions with the carbonyl oxygen and C—H⋯F interactions with the fluorine atom of neighboring molecules.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

The most prominent vibrational modes are associated with the carbonyl (C=O) group, the aromatic ring, and the C-F bond. The C=O stretching vibration is typically observed as a strong band in the IR spectrum within the 1800 to 1600 cm⁻¹ range. researchgate.net For conjugated ketones like indanones, this peak is expected to appear in the lower end of this range, approximately 1690-1715 cm⁻¹. The aromatic C=C stretching vibrations usually produce a group of bands in the 1600-1450 cm⁻¹ region. researchgate.net The C-F stretching vibration gives rise to a strong absorption in the IR spectrum, typically found in the 1250-1020 cm⁻¹ range. The stretching and bending vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups appear in their characteristic regions.

A summary of the expected key vibrational frequencies is presented in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch (Aromatic)Phenyl Ring3100 - 3000Medium-WeakStrong
C-H Stretch (Aliphatic)-CH₃, -CH₂-3000 - 2850MediumMedium
C=O StretchKetone1715 - 1690StrongMedium-Weak
C=C Stretch (Aromatic)Phenyl Ring1610 - 1580, 1500 - 1450Medium-StrongStrong
C-H Bending (Aliphatic)-CH₃, -CH₂-1470 - 1430MediumMedium
C-F StretchFluoroaromatic1250 - 1100StrongWeak
C-H Out-of-Plane BendPhenyl Ring900 - 675StrongWeak

This table is based on established group frequencies and data from analogous compounds. researchgate.netacs.org

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Chromophore Analysis

Electronic absorption spectroscopy (UV-Vis) provides insight into the electronic transitions within a molecule. The chromophore in this compound is the substituted benzoyl system, which comprises the aromatic ring conjugated with the carbonyl group. This extended π-system is responsible for the compound's characteristic UV-Vis absorption bands.

Two main types of electronic transitions are expected for this molecule: π → π* and n → π* transitions.

π → π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and carbonyl double bond. These transitions typically result in strong absorption bands (high molar absorptivity, ε) in the UV region, likely below 300 nm. For similar aromatic ketones, strong absorption maxima are often observed in the 200-280 nm range. researchgate.net

n → π Transitions:* This type of transition involves the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. These transitions are "forbidden" by symmetry rules, resulting in weak absorption bands (low molar absorptivity, ε) that appear at longer wavelengths than the π → π* transitions, typically in the 300-350 nm region.

The positions of these absorption maxima can be influenced by the substituents on the aromatic ring (the fluoro and methyl groups) and the solvent used for the measurement. Theoretical studies on similar molecules often employ Time-Dependent Density Functional Theory (TD-DFT) to predict electronic spectra and analyze the contributions of different molecular orbitals to the electronic transitions. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the charge transfer characteristics associated with these electronic excitations. nih.gov

Transition TypeChromophoreExpected Wavelength (λmax)Expected Molar Absorptivity (ε)
π → πAromatic C=C and C=O~240 - 280 nmHigh
n → πCarbonyl (C=O)~300 - 330 nmLow

This table presents expected values based on the analysis of similar aromatic ketone chromophores. researchgate.net

Chemical Reactivity, Derivatization, and Transformation Pathways

Reactivity of the Ketone Moiety in 4-Fluoro-7-methyl-indan-1-one

The ketone group at the 1-position is a primary site for nucleophilic attack and condensation reactions. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing fluorine atom can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Common reactions involving the ketone moiety include:

Reduction: The ketone can be readily reduced to the corresponding alcohol, 4-fluoro-7-methyl-indan-1-ol, using various reducing agents. A standard reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) researchgate.net. Asymmetric reduction, employing chiral catalysts such as those based on ruthenium (Ru) or iridium (Ir) with chiral ligands, can produce specific enantiomers of the resulting indanol beilstein-journals.orgbeilstein-journals.org. This is particularly significant for the synthesis of chiral molecules.

Condensation Reactions: The ketone reacts with hydrazine (B178648) derivatives to form hydrazones. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) yields the corresponding 2,4-dinitrophenylhydrazone, a derivative often used for the detection and characterization of ketones. nih.govresearchgate.netevitachem.comchinesechemsoc.org Similarly, reaction with hydroxylamine (B1172632) produces an oxime. nih.gov These reactions are fundamental for derivatization strategies.

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols. For example, methylation with methylmagnesium bromide (MeMgBr) would yield 1-hydroxy-1,7-dimethyl-4-fluoro-indane. google.com

Functionalization of the Fluorinated Aromatic Ring

The aromatic ring of this compound possesses two substituents, a fluorine atom and a methyl group, which, along with the annulated ketone ring, direct the regioselectivity of further substitution reactions. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The carbonyl group is a deactivating, meta-director.

Nucleophilic Aromatic Substitution (NAS): The fluorine atom on the aromatic ring can potentially be displaced by a strong nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.commasterorganicchemistry.com In this molecule, the ketone group is para to the fluorine atom, which activates the C4 position for nucleophilic attack. This allows for the introduction of various nucleophiles, such as alkoxides or amines, to replace the fluorine atom, providing a pathway to other 4-substituted-7-methyl-indan-1-one derivatives. masterorganicchemistry.com

Ring Expansion and Rearrangement Reactions of the Indanone Skeleton

The five-membered ring of the indanone skeleton can be expanded to form larger ring systems, which are valuable structures in the synthesis of complex molecules and natural products.

Two-Carbon Ring Expansion: Rhodium-catalyzed reactions have been developed to insert a two-carbon unit into the C1-C2 bond of the indanone. Using ethylene (B1197577) gas, 1-indanones can be converted into benzocycloheptenones. google.com This process involves a "cut-insert-sew" mechanism where the C-C bond is cleaved, ethylene is inserted, and a new seven-membered ring is formed. google.com

Insertion of Alkynes: Similarly, internal alkynes can be used instead of ethylene in rhodium-catalyzed reactions to achieve a [5+2] cycloaddition, also yielding benzocycloheptenone derivatives. google.com The reaction is compatible with various substituents on the indanone ring, including halogens and ester groups. google.com

One-Carbon Ring Expansion: While less common for 1-indanones, one-carbon ring expansion strategies exist for related cyclic ketones. For example, the Buchner–Curtius–Schlotterbeck reaction using diazoalkanes can expand cyclic ketones, although regioselectivity can be a challenge. bldpharm.com A unique rhodium-catalyzed (4+1) cycloaddition of benzocyclobutenones with alkenes provides a method to form 2-indanones, demonstrating a ring expansion approach to the indanone core itself from a smaller ring. bldpharm.com

A summary of selected ring expansion reactions of the indanone skeleton is presented below.

Reaction TypeReagents & CatalystsProduct SkeletonReference(s)
Two-Carbon Insertion Ethylene, [Rh(C₂H₄)₂Cl]₂, IMes, TsOH·H₂OBenzocycloheptenone google.com
[5+2] Cycloaddition Internal Alkynes, Rh catalyst, NHC ligandBenzocycloheptenone google.com
Base-Promoted Expansion 2-substituted 1-indanones, BaseBenzocycloheptene google.com
Direct Fluorinative Expansion TMSCF₂Br, CsFo-Fluoronaphthol rsc.org

Derivatization Strategies for Analytical Determination and Chiral Resolution

Derivatization is a key strategy for the analysis of this compound, enhancing its detectability in various analytical techniques and enabling the separation of its enantiomers.

For chiral compounds like this compound, which can exist as (R) and (S) enantiomers, determining the enantiomeric purity is crucial. This is often achieved by reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which have different physical properties and can be distinguished by techniques like NMR spectroscopy or chromatography.

Fluorine-containing CDAs are particularly useful as ¹⁹F-NMR can be employed as an additional, sensitive analytical probe. rsc.org For instance, chiral 1-fluoroindan-1-carboxylic acid (FICA) derivatives have been synthesized and used to determine the absolute configuration of chiral secondary alcohols. rsc.org The principle can be reversed, where a chiral alcohol is used to derivatize a racemic ketone.

The synthesis of chiral indanones themselves is often achieved through asymmetric synthesis, such as palladium-catalyzed reductive-Heck reactions or iridium-catalyzed asymmetric hydrogenation, which can yield enantiomerically enriched products directly. beilstein-journals.orgorganic-chemistry.orglibretexts.org

To improve detection sensitivity and chromatographic separation, the ketone group of this compound can be derivatized. This is especially important for techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and for mass spectrometry (MS), where derivatization can enhance ionization efficiency. nih.gov

Common derivatization reagents for ketones include:

2,4-Dinitrophenylhydrazine (DNPH): This is a classic reagent that reacts with ketones to form intensely colored 2,4-dinitrophenylhydrazones, which can be readily detected by UV-Vis spectrophotometry or HPLC-UV. researchgate.netevitachem.commdpi.com The derivatives are also suitable for analysis by LC-MS, often using atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI). researchgate.netchinesechemsoc.org

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent forms oxime derivatives that are highly suitable for analysis by Gas Chromatography (GC) with an electron capture detector (ECD) or MS, due to the presence of the electrophoric pentafluorobenzyl group. mdpi.com

4-Fluoro-7-nitrobenzofurazan (NBD-F): While primarily used for amines and thiols, NBD-F and similar fluorescent labeling agents can be adapted for the analysis of other functional groups. researchgate.netquora.com Derivatization with a fluorescent tag significantly enhances sensitivity in HPLC with fluorescence detection. google.com

Hydroxylamine: Forms oxime derivatives that can improve ionization efficiency in LC-MS with electrospray ionization (ESI) due to the introduction of a nitrogen atom. nih.gov

The table below summarizes common derivatization methods applicable to ketones for analytical purposes.

Derivatizing ReagentDerivative FormedAnalytical Technique(s)AdvantagesReference(s)
2,4-Dinitrophenylhydrazine (DNPH) HydrazoneHPLC-UV, LC-APCI-MS, LC-APPI-MSStrong chromophore for UV detection researchgate.netevitachem.comchinesechemsoc.orgencyclopedia.pub
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) OximeGC-MS, GC-ECDHigh sensitivity in GC with ECD mdpi.com
2-Nitrophenylhydrazine (2-NPH) HydrazoneHPLC-DAD, LC-APCI-MSProvides structural information via UV spectra and MS fragmentation
Hydroxylamine OximeLC-ESI-MS/MSEnhances ESI ionization efficiency nih.gov
4-Fluoro-7-nitrobenzofurazan (NBD-F) (Post-reaction product)HPLC-UV, HPLC-FluorescenceHighly sensitive fluorescent tag google.comresearchgate.netquora.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. kbhgroup.in DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and predict a variety of electronic properties. kbhgroup.inajchem-a.comrjptonline.org For 4-Fluoro-7-methyl-indan-1-one, DFT would determine the most stable arrangement of its atoms in space, providing precise bond lengths, bond angles, and dihedral angles. The optimized geometry is the foundation for all further computational analysis.

The structure of this compound consists of a benzene (B151609) ring fused to a five-membered ring containing a ketone group. This five-membered ring is not perfectly planar and can adopt different conformations. Conformational analysis using DFT involves calculating the potential energy surface of the molecule by systematically rotating specific bonds to identify the most stable, low-energy conformers. epstem.netdntb.gov.ua For the indanone skeleton, the puckering of the five-membered ring is a key conformational feature. Studies on similar structures, such as 5-fluoro-1-indanone, have utilized vibrational spectroscopy combined with theoretical calculations to analyze their structure. dntb.gov.ua The presence of the fluorine and methyl substituents on the aromatic ring of this compound would subtly influence the ring's geometry and stability, but the fundamental envelope or twisted conformation of the five-membered ring would be the primary focus of such a stability study. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.netmaterialsciencejournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.combohrium.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating methyl group. The LUMO is anticipated to be centered around the electron-withdrawing carbonyl group (C=O). A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. bohrium.com From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. materialsciencejournal.org

Table 1: Key Quantum Chemical Reactivity Descriptors This table outlines the typical parameters derived from HOMO and LUMO energies in a DFT study.

Descriptor Formula Interpretation
HOMO-LUMO Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Electronegativity (χ) -(EHOMO + ELUMO) / 2 The ability of a molecule to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) The reciprocal of hardness; indicates a molecule's polarizability.

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |

This table represents theoretical concepts; specific values for this compound would require a dedicated DFT calculation.

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. rjptonline.orgmaterialsciencejournal.org It is mapped onto the electron density surface, using a color scale to denote different potential values. Red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions signify positive electrostatic potential (electron-poor areas), prone to nucleophilic attack. tandfonline.comresearchgate.net

For this compound, the MESP map would clearly show a region of high negative potential (red) around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. researchgate.net A negative potential would also be associated with the fluorine atom. Conversely, the hydrogen atoms of the methyl group and the aliphatic part of the five-membered ring would exhibit positive potential (blue), making them potential sites for nucleophilic interaction. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. aip.org It is a powerful method for predicting the electronic absorption spectra (UV-Visible spectra) of compounds by calculating the energies of vertical electronic excitations from the ground state to various excited states. materialsciencejournal.orgsci-hub.se The calculations yield information about excitation energies (which correspond to absorption wavelengths, λ), oscillator strengths (which relate to the intensity of the absorption), and the nature of the molecular orbitals involved in the transition. kbhgroup.inmaterialsciencejournal.org For this compound, TD-DFT calculations could predict its UV-Vis spectrum, identifying the key π→π* and n→π* transitions associated with the aromatic system and the carbonyl group. rjptonline.org

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular vibrations, and interactions with surrounding molecules, such as solvents. nih.govnih.gov For indanone derivatives, MD simulations can be used to explore the accessible conformational space more broadly than static DFT calculations, revealing how the molecule behaves at a given temperature and pressure. conicet.gov.ar Such simulations are particularly valuable for understanding how a molecule like this compound might interact with a biological target, such as an enzyme's active site, by mapping its dynamic movements and intermolecular interactions. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Indanone Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are built by calculating a large number of molecular descriptors (e.g., topological, electronic, steric) for a set of related compounds and then using statistical techniques to create a mathematical equation that predicts the activity or property. pharmafocuseurope.comnih.gov

Numerous QSAR studies have been conducted on classes of indanone derivatives to predict their potential as therapeutic agents. pharmafocuseurope.comnih.govumsha.ac.ir For a compound like this compound, a QSAR model developed for a series of similar indanone-based inhibitors could be used to predict its biological activity based on its specific structural features (the fluorine at position 4 and the methyl group at position 7). researchgate.net These models are instrumental in drug discovery for prioritizing which novel derivatives to synthesize and test. pharmafocuseurope.com

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool to investigate the intricate mechanisms of chemical reactions. While specific computational studies detailing the reaction pathways of this compound are not extensively documented in publicly available research, valuable insights can be gleaned from theoretical investigations performed on closely related indanone derivatives. These studies illuminate the types of reactions indanones undergo and the energetic profiles of their transformation pathways.

Rhodium-Catalyzed [5+2] Annulation

One pertinent example is the computational investigation of the rhodium-catalyzed [5+2] cycloaddition between 1-indanones and internal alkynes, which provides a direct method to construct seven-membered rings (benzocycloheptenones). A study involving 6-fluoro-1-indanone, a structural isomer of the target compound, employed DFT calculations to elucidate the reaction mechanism. nih.gov

The proposed pathway begins with the formation of an imine intermediate from the indanone. This is followed by a facile C-C activation step, leading to a six-membered rhodacycle intermediate (Int1). The subsequent steps involve alkyne coordination, migratory insertion, and reductive elimination to yield the final product. DFT calculations were crucial in understanding the energetics of this catalytic cycle. nih.gov For instance, the initial C-C activation was found to have a relatively low activation barrier, suggesting it is not the rate-limiting step of the reaction. nih.gov

Table 1: Calculated Energies for Rh-Catalyzed Annulation of an Indanone Derivative nih.gov
StepSpeciesDescriptionCalculated Energy (kcal/mol)
1TS1C-C Activation Transition State8.9
2Int1Six-membered Rhodacycle Intermediate-0.5

This table presents DFT-calculated energy values for key steps in the rhodium-catalyzed [5+2] annulation reaction, using a simplified model system. Energies are given in kcal/mol relative to the starting imine intermediate. nih.gov

Photoredox-Enabled Decarboxylative Annulation

Another computationally studied reaction pathway relevant to indanones is their synthesis via a photoredox-enabled decarboxylative annulation. DFT calculations were employed to map out the mechanism for this transformation. nih.gov The reaction proceeds through a radical pathway. The key steps investigated computationally were an intermolecular radical addition to an alkyne, forming a vinyl radical, followed by an intramolecular radical addition (annulation) to form a dearomatized intermediate. nih.gov

The free energy barriers for these steps were calculated to determine the feasibility of the proposed mechanism. The calculations showed that the intramolecular radical addition has a lower free energy barrier than the initial intermolecular addition, supporting the proposed cyclization pathway. nih.gov

Table 2: Calculated Free Energy Barriers for Photoredox Synthesis of Indanones nih.gov
StepSpeciesDescriptionFree Energy Barrier (kcal/mol)
1TS1Intermolecular Radical Addition23.7
2TS2Intramolecular Radical Addition (Annulation)15.7

This table displays the calculated free energy barriers for the key transition states in the photoredox-mediated synthesis of indanones, providing insight into the reaction kinetics. nih.gov

These examples highlight how computational studies on related structures can predict reactivity and map out potential reaction pathways. The electronic effects of the fluorine and methyl substituents on the aromatic ring of this compound would undoubtedly influence the energetics of these and other potential reaction pathways, a subject ripe for future theoretical investigation.

Medicinal Chemistry and Biological Evaluation of 4 Fluoro 7 Methyl Indan 1 One Analogues

General Biological Activities Associated with the Indanone Pharmacophore

The indanone scaffold is a privileged structure in medicinal chemistry, frequently found in both natural products and synthetic compounds with a wide array of pharmacological activities. nih.govresearchgate.net This bicyclic framework, consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, provides a rigid and versatile template for drug design. ontosight.airesearchgate.net

Indanone derivatives have demonstrated a broad spectrum of biological effects, including:

Anticancer Activity: Many indanone analogues have been investigated for their potential as anticancer agents. researchgate.netbeilstein-journals.org They can exhibit cytotoxicity against various cancer cell lines through mechanisms such as the inhibition of tubulin polymerization. beilstein-journals.orgrsc.org

Anti-inflammatory and Analgesic Effects: The indanone core is present in compounds with anti-inflammatory and analgesic properties. beilstein-journals.org Some derivatives have shown potent inhibition of inflammatory mediators.

Antimicrobial and Antiviral Properties: The indanone scaffold has been utilized in the development of agents targeting bacteria, fungi, and viruses. nih.govresearchgate.netbeilstein-journals.org

Neuroprotective and Anti-Alzheimer's Disease Activity: A notable example of a medicinally important indanone is Donepezil (B133215), an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. nih.govresearchgate.net This highlights the potential of the indanone pharmacophore in addressing neurodegenerative disorders. beilstein-journals.org

Cardiovascular Effects: Certain indanone derivatives have been explored for their applications in cardiovascular medicine. beilstein-journals.org

Other Activities: The versatility of the indanone structure has led to its investigation in various other therapeutic areas, including as antimalarials and inhibitors of dual-specificity phosphatases (DUSP). beilstein-journals.orgrsc.org

The diverse biological activities of the indanone pharmacophore underscore its importance in medicinal chemistry and drug discovery. nih.govresearchgate.netontosight.ai

Structure-Activity Relationship (SAR) Studies for 4-Fluoro-7-methyl-indan-1-one and Related Indanone Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound and its analogues, SAR studies have been instrumental in optimizing their potency and selectivity as inhibitors of specific biological targets. rsc.org

Influence of Fluorine and Methyl Substituents on Biological Potency and Selectivity

The presence and position of fluorine and methyl groups on the indanone ring system significantly impact the biological properties of these compounds. acs.orgresearchgate.net

Fluorine Substituents:

The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions. researchgate.net In the context of indanone-based HIF-2α inhibitors, fluorine substitution has been shown to be critical for potency. acs.org

Enhanced Potency: The presence of a geminal difluoro group, as seen in analogues like PT2385, can lead to a significant increase in both biochemical and cellular potency compared to unsubstituted counterparts. acs.org This enhancement is hypothesized to be due to intramolecular electrostatic interactions between the fluorine and hydroxyl groups (C–F···H–O), which can reduce the energetic penalty of desolvation upon binding to the target protein. acs.org

Modulation of Metabolism: Fluorination can influence the metabolic fate of a compound. For instance, strategic placement of fluorine atoms can reduce the rate of glucuronidation, a major metabolic pathway for some indanol-based drugs, thereby improving their pharmacokinetic profile. acs.orgresearchgate.net

Stereospecific Effects: The stereochemistry of fluorine substitution is also critical. For example, a cis-fluorohydrin can retain high potency, while a trans-configuration at the benzylic position can dramatically decrease or even abolish binding affinity due to unfavorable steric and electronic interactions with the target protein. acs.org

Methyl Substituents:

The methyl group, while seemingly simple, can also play a key role in the SAR of indanone derivatives.

Steric and Electronic Effects: The position of the methyl group can influence the molecule's conformation and its interaction with the binding pocket of the target protein. In some cases, the addition of a methyl group can enhance therapeutic effects. acs.org

Impact on Activity: The position of the methyl group can have a differential impact on activity. For example, in a series of indanone derivatives, a methyl group at the 3-position of a phenyl ring substituent led to a significant enhancement in therapeutic effect compared to a 4-methyl substituent. acs.org

The interplay between fluorine and methyl substituents is a key consideration in the design of potent and selective indanone-based therapeutic agents. acs.orgacs.org

Stereo- and Regio-specificity in Biological Interactions

The three-dimensional arrangement of atoms (stereochemistry) and the specific placement of functional groups (regiochemistry) are paramount in the biological interactions of this compound analogues.

Stereospecificity: As highlighted in the context of fluorine substitution, the relative orientation of substituents can have a dramatic effect on biological activity. The difference in potency between cis and trans diastereomers of fluorinated indanols demonstrates the high degree of stereospecificity required for optimal binding to the target protein. acs.org For instance, the cis-difluoro analogue of PT2385 showed synergistic potency improvement, while reverting the stereochemistry at the benzylic position led to a significant loss of activity. acs.org This underscores the precise conformational requirements for effective interaction with the biological target.

Regiospecificity: The specific location of substituents on the indanone core and any appended aryl rings is also a critical determinant of activity. Catalyst-controlled synthesis methods have been developed to achieve regiodivergent access to either 2- or 3-substituted indanones, highlighting the importance of regiocontrol in generating specific isomers for biological evaluation. chinesechemsoc.org In studies of indanone derivatives as enzyme inhibitors, the position of substituents on the aromatic rings was found to significantly influence their inhibitory potency. For example, in a series of AChE inhibitors, the substitution pattern on the A ring showed a clear preference, with a para-substitution being more active than ortho- or meta-substitutions. worktribe.com

These findings emphasize that both the specific placement and the three-dimensional orientation of substituents are crucial for the biological activity of indanone derivatives, guiding the rational design of more potent and selective compounds.

Mechanistic Studies of Biological Action at the Molecular Level

Understanding the mechanism of action at the molecular level is fundamental to the development of targeted therapies. For analogues of this compound, a primary focus of mechanistic studies has been their ability to modulate the Hypoxia-Inducible Factor 2α (HIF-2α) pathway.

Modulation of Hypoxia-Inducible Factor 2α (HIF-2α) Pathway

Hypoxia-Inducible Factor 2α (HIF-2α) is a transcription factor that plays a critical role in cellular adaptation to low oxygen (hypoxia). patsnap.compatsnap.com In certain cancers, such as clear cell renal cell carcinoma (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor gene is inactivated, leading to the pathological accumulation and activity of HIF-2α. patsnap.comtargetedonc.com This drives the expression of genes involved in tumor growth, angiogenesis, and metastasis. patsnap.comaacrjournals.org

Analogues of this compound have been developed as potent and selective inhibitors of HIF-2α. patsnap.comnih.gov Their mechanism of action involves binding to a specific internal cavity within the PAS-B domain of the HIF-2α protein. patsnap.comaacrjournals.orgnih.gov This binding event induces a conformational change in HIF-2α that prevents its heterodimerization with its partner protein, HIF-1β (also known as ARNT). patsnap.comaacrjournals.orgnih.gov The formation of the HIF-2α/HIF-1β heterodimer is essential for its ability to bind to DNA and activate the transcription of its target genes. patsnap.com By disrupting this protein-protein interaction, these indanone analogues effectively block the entire downstream signaling cascade driven by HIF-2α. patsnap.comnih.gov

The therapeutic potential of HIF-2α inhibitors derived from the indanone scaffold has been extensively evaluated in various preclinical and clinical disease models, particularly in the context of clear cell renal cell carcinoma (ccRCC).

Preclinical Studies: In preclinical models of ccRCC, HIF-2α inhibitors like PT2385 and the related compound PT2399 have demonstrated the ability to cause tumor regression. patsnap.comresearchgate.net These compounds have been shown to effectively inhibit the expression of HIF-2α target genes, leading to reduced tumor growth and proliferation. patsnap.comnih.gov Studies using patient-derived xenografts (PDXs) have further validated the anti-tumor activity of these inhibitors. nih.gov

Clinical Trials: The first-in-class HIF-2α inhibitor, PT2385, was evaluated in a Phase I clinical trial for patients with heavily pretreated metastatic ccRCC. aacrjournals.orgnih.gov The trial demonstrated that the drug was well-tolerated and showed clinical activity, with a significant number of patients achieving disease control. nih.gov Pharmacodynamic studies in patients confirmed that PT2385 effectively inhibited HIF-2α, as evidenced by a reduction in erythropoietin (a HIF-2 target) levels and the dissociation of HIF-2 complexes in tumor metastases. nih.gov

Second-Generation Inhibitors: Building on the experience with PT2385, second-generation inhibitors such as belzutifan (B610325) (PT2977/MK-6482) were developed. patsnap.comnih.gov Belzutifan, which also features a modified indanone core, was designed to have improved potency and a better pharmacokinetic profile. acs.orgresearchgate.net It has shown significant clinical efficacy and has received regulatory approval for the treatment of VHL disease-associated ccRCC and other tumors. patsnap.comnih.gov

These investigations in disease models have provided strong evidence for the core dependency of certain cancers on the HIF-2α pathway and have established the therapeutic utility of targeting this pathway with indanone-based inhibitors. aacrjournals.orgnih.gov

Implications for Oncological Research

Analogues of this compound have shown significant promise in oncological research. The structural motif of indanone is present in natural products with cytotoxic properties. rsc.org Synthetic derivatives have been developed that exhibit potent anticancer activity against a variety of human cancer cell lines. beilstein-journals.orgnih.gov

One closely related compound, 4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one, demonstrated significant cytotoxicity against breast (MDA-MB-231) and liver (HepG2) cancer cell lines. Research into gallic acid-based indanone derivatives has also yielded potent anticancer agents. One such compound, a 4,5,6-trimethoxy-substituted indanone, was particularly effective against the MCF-7 hormone-dependent breast cancer cell line with an IC₅₀ value of 2.2 µM and showed no toxicity to human erythrocytes at high concentrations. nih.govresearchgate.net

Further studies on a gallic acid-based indanone derivative revealed it inhibits tumor growth by 54.3% in a mouse model of Ehrlich ascites carcinoma. nih.gov Its mechanism of action involves inhibiting tubulin polymerization, arresting the cell cycle in the G2/M phase, and inducing apoptosis. nih.govnih.gov This compound also exhibits antiangiogenic activity by suppressing key vascular growth factors. nih.gov Spiro indanone fused pyrano[3,2-c]chromene derivatives have also been explored, with some showing potent cytotoxic activity against breast (MCF-7, MD-MB-231) and colon (HCT-116) cancer cell lines. rsc.org

Cytotoxicity of Indanone Analogues in Oncological Research

Compound TypeCancer Cell LineActivity (IC₅₀)Reference
4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-oneMDA-MB-231 (Breast)2.43 μM
4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-oneHepG2 (Liver)4.98 μM
Gallic acid-based indanone (Compound 10)MCF-7 (Breast)2.2 μM nih.govresearchgate.net
Indanone-based thiazolyl hydrazone (ITH-6)HT-29, COLO 205, KM 12 (Colon)0.41 ± 0.19 to 6.85 ± 1.44 μM nih.gov
Spiro indanone fused pyrano[3,2-c]chromene (3'c)MCF-7, HCT-116, MD-MB-23115.0–27.5 μM rsc.org

Interaction with Neurotransmitter Systems (e.g., Metabotropic Glutamate (B1630785) Receptors)

Indanone analogues have been investigated as modulators of various neurotransmitter systems, showing potential for the treatment of neurological and psychiatric disorders. A notable example is Biphenyl-indanone A (BINA), which acts as a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). researchgate.net In preclinical models, BINA demonstrates antipsychotic- and anxiolytic-like effects, suggesting that enhancing mGluR2 activity is a viable therapeutic strategy. researchgate.net

Other research has focused on developing dual-targeting ligands. Indanone derivatives have been designed to simultaneously act as monoamine oxidase B (MAO-B) inhibitors and histamine (B1213489) H₃ receptor (H₃R) antagonists for potential use in Parkinson's disease. nih.gov One such derivative showed high potency for MAO-B (IC₅₀ = 276 nM) and high affinity for the hH₃R (Kᵢ = 6.5 nM). nih.gov Additionally, methoxy-substituted 2-benzylidene-1-indanone (B110557) derivatives have been identified as potent antagonists for the A₁ and A₂A adenosine (B11128) receptors, with some compounds exhibiting affinities in the nanomolar range, indicating their potential for treating neurological conditions. nih.gov

Enzyme Inhibition Studies (e.g., Cholinesterases)

A significant area of research for indanone analogues is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), for the treatment of Alzheimer's disease. nih.gov The well-known Alzheimer's drug, Donepezil, features an indanone moiety. nih.govresearchgate.net

Inspired by existing drugs, novel indanone-carbamate hybrids were designed and synthesized. Among these, compounds 4b and 4d demonstrated the highest AChE inhibitory activities, with IC₅₀ values in the micromolar range (4.64 µM and 3.04 µM, respectively). Further studies on a series of indanone derivatives containing carbamate (B1207046) groups identified a compound (4h ) with potent inhibitory activity against both AChE (IC₅₀ = 1.20 µM) and BChE (IC₅₀ = 0.30 µM). researchgate.net

Other research has focused on developing multifunctional agents. A series of novel indanone derivatives were synthesized and tested for their ability to inhibit both cholinesterases and monoamine oxidase (MAO) enzymes. acs.org Several compounds showed strong AChE inhibition, with IC₅₀ values as low as 0.0224 µM, which is comparable to that of Donepezil (0.0201 µM). acs.org

Cholinesterase Inhibition by Indanone Analogues

Compound SeriesTarget EnzymeMost Potent CompoundActivity (IC₅₀)Reference
Indanone-Carbamate HybridsAChE4d3.04 μM
Indanone-Carbamate HybridsAChE4b4.64 μM
Indanone-Carbamate DerivativesAChE4h1.20 μM researchgate.net
Indanone-Carbamate DerivativesBChE4h0.30 μM researchgate.net
Multifunctional Indanone DerivativesAChED290.0224 ± 0.0008 μM acs.org

Antimicrobial and Antifungal Activities

Indanone derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. nih.govbeilstein-journals.org Naturally occurring indanones, known as pterosins, have shown antimicrobial properties. jocpr.com

Synthetic efforts have yielded potent compounds. For instance, a para-fluorophenyl substituted indanone acetic acid derivative (5f ) exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria. rjptonline.org In the same study, an ortho-methoxyphenyl derivative (5d ) showed good antifungal activity against Candida albicans and Aspergillus niger. rjptonline.org Another study synthesized a series of isoxazole-fused 1-indanones and tested them against E. coli, B. subtilis, A. niger, and Penicillium notatum, with several derivatives showing high antibacterial and antifungal potency. nih.gov

Derivatives of 5,6-dimethoxy-1-indanone (B192829) coupled with substituted pyridine (B92270) have also been synthesized and screened for antimicrobial activity, with several compounds showing promising results against both bacteria and fungi. arabjchem.org Furthermore, certain fluoro-thiazetoquinoline derivatives have shown excellent in vitro activity against Gram-positive bacteria, including quinolone-resistant Staphylococcus aureus (MRSA). clockss.org

Anti-inflammatory and Analgesic Properties

The indanone scaffold is found in established anti-inflammatory drugs like Sulindac, which is an indene (B144670) acetic acid derivative containing both fluorine and methyl groups. researchgate.net This has spurred research into other indanone analogues for their anti-inflammatory and analgesic potential. beilstein-journals.orgsolubilityofthings.comontosight.ai

Studies using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, have shown that certain 1-indanone (B140024) derivatives possess anti-inflammatory properties comparable to the standard drug indomethacin. beilstein-journals.orgnih.gov In a separate study, derivatives of isoxazole (B147169) fused with indanones were synthesized and evaluated. acharyainstitutes.in Compounds BD6 and BD7 from this series showed moderate anti-inflammatory activity and good analgesic activity in the hot plate test. acharyainstitutes.in The presence of electron-donating groups like methyl (-CH₃) on the phenyl ring appeared to enhance these pharmacological activities. acharyainstitutes.in Other research has also highlighted the potential of indanone compounds as anti-inflammatory, analgesic, and neuroprotective agents. ontosight.ai

Broader Anticancer Potential

The anticancer potential of indanone analogues extends beyond a single mechanism or cancer type, highlighting the versatility of this scaffold. nih.govbeilstein-journals.org Arylidene indanones, which are rigid analogues of chalcones, have been explored as tubulin depolymerizing agents and inhibitors of breast cancer and leukemia. rsc.org For example, 2-benzylidene-4,7-dimethyl indan-1-one showed inhibitory activity against the MCF-7 breast cancer cell line while being non-toxic to normal breast cells. rsc.org

Gallic acid-based indanone derivatives have shown potent activity against a range of human cancer cell lines. nih.gov One derivative demonstrated an in vivo anticancer effect in a mouse tumor model, working by inhibiting tubulin polymerization and inducing apoptosis. nih.gov The mechanism of action for some indanone-based thiazolyl hydrazone derivatives also involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in colon cancer cells. nih.gov This broad activity against different cancer types and through various mechanisms, including antiangiogenic effects, underscores the significant potential of the indanone core in developing new anticancer therapeutics. nih.govresearchgate.net

Antiviral Applications

Indanone derivatives have been identified as having potential antiviral applications against a range of viruses. nih.govbeilstein-journals.org A significant amount of research has focused on 1-indanone thiosemicarbazones. These compounds have shown potent in vitro activity against Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate model for the Hepatitis C Virus (HCV) due to their close relation within the Flaviviridae family. conicet.gov.arnih.gov One specific thiosemicarbazone derivative (2m ) displayed a much higher selectivity index (SI=80.29) against BVDV than the reference drug ribavirin (B1680618) (SI=11.64). nih.gov

In another area of antiviral research, chalcone (B49325) derivatives containing an indanone moiety were synthesized and tested against the Tobacco Mosaic Virus (TMV). acs.org Several of these compounds showed good therapeutic and protective activities, with the most potent compounds (N2 and N7 ) having EC₅₀ values of 70.7 µg/mL and 89.9 µg/mL, respectively, which were superior to the commercial agent ningnanmycin (B12329754) (158.3 µg/mL). acs.org These findings indicate that the indanone scaffold is a viable starting point for the development of novel antiviral agents. conicet.gov.aracs.org

Neuroprotective Effects and Relevance to Neurodegenerative Disorders

The indanone scaffold is a key structural element in the development of drugs targeting neurodegenerative disorders, a fact underscored by the success of donepezil for Alzheimer's disease. nih.govresearchgate.net Analogues of this compound are being investigated for their neuroprotective potential, which stems from their ability to modulate various biological targets implicated in the pathology of these complex diseases.

Research into indanone derivatives has revealed their capacity to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). nih.gov Inhibition of these enzymes can increase the levels of essential neurotransmitters such as dopamine, norepinephrine, and serotonin, offering a therapeutic strategy for conditions like Parkinson's and Alzheimer's diseases. nih.gov The core structure of indanone provides a rigid framework that allows for diverse chemical modifications, enabling the fine-tuning of activity and selectivity towards specific neurological targets. researchgate.net

Recent studies have focused on creating multi-target-directed ligands (MTDLs) by hybridizing the indanone core with other pharmacophores. sci-hub.se For instance, combining the indanone structure with a chalcone moiety has yielded compounds with the ability to inhibit β-amyloid (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. sci-hub.se Some of these hybrid compounds have also demonstrated selective inhibition of MAO-B and neuroprotective effects against Aβ-induced toxicity. sci-hub.se

Furthermore, the introduction of fluorine atoms into the indanone structure can significantly influence the molecule's properties. researchgate.netnih.gov The electron-withdrawing nature of fluorine can enhance metabolic stability, binding affinity to target receptors, and bioavailability. researchgate.netnih.gov This is a critical consideration in the design of neuroprotective agents that need to cross the blood-brain barrier to exert their effects.

Animal models have provided evidence for the in-vivo efficacy of indanone analogues. For example, certain 2-arylidene-1-indanone derivatives have shown effectiveness against motor dysfunction in models of Parkinson's disease and memory impairment in models of Alzheimer's disease. researchgate.netresearchgate.net Specifically, morpholine-substituted indanones displayed significant anti-parkinsonian activity, while pyrrolidine (B122466) and piperidine (B6355638) substituted analogues were potent anti-Alzheimer's agents. researchgate.netresearchgate.net

The neuroprotective effects of these compounds are also linked to their antioxidant and anti-inflammatory properties. nih.govacs.org By mitigating oxidative stress and neuroinflammation, which are common features of neurodegenerative disorders, these analogues can help protect neurons from damage and death. acs.orgmdpi.com

Preclinical Pharmacological Characterization of Lead Compounds

The preclinical pharmacological characterization of lead compounds derived from this compound involves a comprehensive evaluation of their efficacy and mechanism of action in various in vitro and in vivo models. This process is crucial for identifying promising candidates for further drug development.

A key aspect of this characterization is the assessment of enzyme inhibitory activity. For instance, novel indanone derivatives have been synthesized and evaluated for their ability to inhibit cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B). nih.govacs.org The inhibitory potencies, typically expressed as IC50 values, provide a quantitative measure of a compound's effectiveness against these enzymatic targets. For example, some indanone derivatives have shown AChE inhibition with IC50 values in the micromolar to nanomolar range. researchgate.netacs.org

Table 1: In Vitro Inhibitory Activities of Selected Indanone Analogues

Compound IDTarget EnzymeIC50 (µM)Reference
Compound Series D28-D30 AChE0.0224 - 0.0257 acs.org
Compound 11c BACE12.49 rsc.org
Compound 5c AChE0.12 researchgate.net
Compound 7b BChE0.04 researchgate.net
Compound 208 AChE0.31 nih.gov
Compound 210 AChE0.27 nih.gov

This table is for illustrative purposes and synthesizes data from multiple sources. The specific structures of the compounds are detailed in the cited literature.

Beyond enzyme inhibition, the preclinical evaluation extends to cellular models to assess neuroprotective effects. For instance, the ability of these compounds to protect neuronal cells (like SH-SY5Y or PC12 cells) from insults such as oxidative stress (induced by hydrogen peroxide) or Aβ-induced toxicity is a critical measure of their potential therapeutic value. nih.govacs.orgrsc.org

In vivo studies in animal models of neurodegenerative diseases are essential to evaluate the pharmacological effects in a more complex biological system. researchgate.netresearchgate.net These studies can assess a compound's ability to improve cognitive deficits (e.g., in Morris water maze tests) or motor function. researchgate.netresearchgate.netrsc.org Pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are also determined during preclinical characterization to understand the compound's behavior in the body. researchgate.net

Rational Design of Novel this compound Analogues for Drug Discovery

The rational design of new this compound analogues is a cornerstone of modern drug discovery, employing computational and structure-based methods to create molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. mdpi.comnih.gov This approach relies on understanding the structure-activity relationships (SAR) of existing compounds and the three-dimensional structure of their biological targets. nih.gov

A key strategy is the use of molecular docking simulations. mdpi.com By modeling how a ligand fits into the active site of a target protein (like AChE or MAO-B), researchers can predict binding affinities and design modifications to improve interactions. mdpi.com This allows for the targeted design of substituents on the indanone ring to optimize binding and activity.

The concept of "scaffold hopping" is also employed, where the core indanone structure is maintained while peripheral chemical groups are altered to explore new chemical space and improve properties. nih.gov For example, introducing different heterocyclic rings or functional groups to the indanone backbone can lead to compounds with novel biological activities or improved selectivity. researchgate.netresearchgate.net

The introduction of fluorine at specific positions, as in this compound, is a deliberate design choice. researchgate.netnih.gov Fluorine's unique properties, such as its high electronegativity and small size, can influence a molecule's conformation, pKa, and metabolic stability. researchgate.netnih.gov This can lead to enhanced binding to the target protein and improved drug-like properties. researchgate.netnih.gov For instance, fluorination can block sites of metabolism, thereby increasing the drug's half-life. researchgate.net

Another important design principle is the development of multi-target-directed ligands (MTDLs). nih.gov Given the multifactorial nature of neurodegenerative diseases, compounds that can simultaneously modulate multiple targets are highly desirable. nih.govnih.gov This involves creating hybrid molecules that combine the pharmacophoric elements responsible for different activities. For example, linking an indanone moiety (for AChE inhibition) with a group known to inhibit Aβ aggregation. sci-hub.se

Quantitative structure-activity relationship (QSAR) studies are also instrumental in the rational design process. nih.gov By correlating the chemical structures of a series of compounds with their biological activities, mathematical models can be developed to predict the activity of new, unsynthesized molecules. nih.gov This helps to prioritize which compounds to synthesize and test, making the drug discovery process more efficient.

Potential Applications in Materials Science

Exploration in Electronic Materials

The functionalization of organic molecules is a key strategy for developing new semiconductor materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The specific substitutions on 4-Fluoro-7-methyl-indan-1-one could impart desirable electronic characteristics.

The introduction of a fluorine atom onto an aromatic ring is a well-established method for tuning the electronic properties of organic semiconductors. ajchem-a.com Fluorine is the most electronegative element, and its presence typically lowers both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of a molecule. ajchem-a.comepj-pv.org This lowering of energy levels can facilitate easier electron injection from common electrodes and enhance the material's resistance to oxidative degradation, thereby improving device stability. ajchem-a.com For instance, computational studies on a related compound, 4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one, have shown that the fluorine and sulfonyl groups significantly lower the HOMO and LUMO energies compared to the non-fluorinated parent indanone.

The methyl group, while less impactful on the electronic levels than fluorine, can play a crucial role in the processability and solid-state morphology of the material. The presence of alkyl chains can enhance solubility in organic solvents, which is a critical factor for solution-based fabrication techniques like printing electronics. Furthermore, the methyl group can influence the intermolecular packing of the molecules in the solid state, which in turn affects the charge carrier mobility of the material. wur.nl

Indanone derivatives themselves have been explored as core structures in organic electronic materials. tandfonline.comresearchgate.net They can serve as building blocks for larger, more complex fused-ring systems or as electron-accepting units in donor-acceptor architectures, which are common in organic solar cells. researchgate.net The combination of the electron-withdrawing fluorine and the modulating effect of the methyl group on the indanone framework makes this compound a promising candidate for investigation as an n-type or ambipolar organic semiconductor.

Table 1: Comparative Electronic Properties of Indanone Derivatives

This table presents theoretical data for a related compound to illustrate the potential effects of fluorination and other substitutions on the electronic properties of the indanone core.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source
4-Fluoro-7-(methylsulfonyl)indanone-5.32-1.893.43
Non-fluorinated Indanone-5.05-1.623.43
(E)-7-((1H-Indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one--3.67 ajchem-a.com

Utility in Optical Materials and Technologies

The development of new optical materials, particularly for applications in nonlinear optics (NLO), is another area where this compound could be of interest. NLO materials are crucial for technologies such as optical switching and frequency conversion. The indanone core has been utilized in the synthesis of chromophores for NLO applications. researchgate.netresearchgate.net

The combination of an electron-donating group (like a methyl group, albeit weakly) and an electron-withdrawing group or a polarizable framework (like the indanone carbonyl) is a common design strategy for creating molecules with significant second-order NLO properties. The specific substitution pattern in this compound could lead to a non-centrosymmetric crystal packing, which is a prerequisite for observing second-order NLO effects. Research on other substituted indanones has shown that they can be precursors to materials with promising NLO characteristics. researchgate.net For instance, derivatives of 5,6-dimethoxy-1-indanone (B192829) have been investigated for their linear and nonlinear optical properties. researchgate.net

Furthermore, the study of fluorinated compounds has shown that C-H···F interactions can play a significant role in directing the supramolecular assembly and crystal packing of molecules. ajchem-a.com This controlled solid-state organization is critical for achieving the desired bulk optical properties in a material.

Table 2: Optical Properties of Related Materials

This table shows examples of optical properties for materials containing indanone or fluorinated motifs to suggest the potential areas of investigation for this compound.

Material SystemPropertyValueSource
Vanadium indanone derivative thin filmsOptical Band Gap (indirect)~2.7 eV scirp.org
5,6-dimethoxy-1-indanone derivativesOptical Band Gap2.05 - 2.15 eV researchgate.net
Fluorinated indolo[3,2-b]indole derivativeDevice Efficiency (PSC)19.05% ktu.edu

Conclusion and Future Research Directions

Synthesis and Biological Impact of 4-Fluoro-7-methyl-indan-1-one: A Research Summary

The chemical compound this compound belongs to the 1-indanone (B140024) class of molecules, which are characterized by a bicyclic structure fusing a benzene (B151609) ring with a cyclopentanone (B42830) ring. While direct and extensive research focused exclusively on this compound is not widely available in public literature, the broader family of 1-indanone derivatives has been the subject of significant scientific investigation. This research has revealed a wide spectrum of biological activities, establishing the 1-indanone scaffold as a privileged structure in medicinal chemistry.

Derivatives of 1-indanone have been shown to possess potent anti-inflammatory, analgesic, antiviral, anticancer, and antimalarial properties. The versatility of the indanone core allows for substitutions at various positions, which significantly influences the molecule's electronic properties, steric hindrance, and, consequently, its interaction with biological targets. For instance, fluorinated indanone derivatives are of particular interest, as the inclusion of fluorine can modulate a compound's metabolic stability and binding affinity. The presence of both a fluorine atom at the 4-position and a methyl group at the 7-position on the indanone ring suggests that this compound is a compound of interest for further pharmacological exploration.

Prospects for Advanced Synthetic Methodologies

The synthesis of 1-indanones is well-documented, and several established methods could be adapted for the specific production of this compound. The most common and historically significant approach is the intramolecular Friedel-Crafts acylation. This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acid chloride. For the target compound, this would likely start from a derivative of 3-(2-methyl-5-fluorophenyl)propanoic acid.

Modern advancements in synthetic chemistry offer more refined and environmentally conscious methodologies. These include microwave-assisted synthesis and the use of alternative catalysts to the traditional aluminum chloride (AlCl₃), such as metal triflates, which can be recovered and reused.

Below is a table summarizing potential synthetic routes for this compound based on established methods for analogous compounds.

Synthetic Method Precursor Type Typical Catalyst/Reagent Key Features Reference
Intramolecular Friedel-Crafts Acylation3-Arylpropionic AcidPolyphosphoric Acid (PPA), H₂SO₄Traditional method, often requires high temperatures.
Intramolecular Friedel-Crafts Acylation3-Arylpropionyl ChlorideAlCl₃ (Lewis Acid)High-yielding, classic method for forming the indanone ring.
Catalytic Cyclization3-Arylpropionic AcidMetal Triflates (e.g., Tb(OTf)₃)Can be more environmentally friendly; catalyst may be reusable.
Nazarov CyclizationDivinyl Ketone PrecursorLewis or Brønsted AcidElectrocyclic reaction to form the five-membered ring.

Identification of Novel Biological Targets and Therapeutic Opportunities

Based on the extensive research into analogous indanone structures, several potential biological targets and therapeutic applications can be postulated for this compound. The structural similarity to other bioactive indanones provides a rational basis for targeted screening and investigation.

Many arylidene indanone derivatives, which can be synthesized from a 1-indanone core, have shown potent activity as tubulin polymerization inhibitors, a mechanism central to many anticancer agents. Furthermore, specific indanone derivatives have been developed as inhibitors of cholinesterases for the potential treatment of Alzheimer's disease and as aromatase inhibitors for hormone-dependent breast cancer.

A particularly compelling area of research involves the inhibition of hypoxia-inducible factor 2α (HIF-2α). Fluorinated indanol derivatives, which can be produced by the reduction of the corresponding indanone, have been identified as potent HIF-2α inhibitors, a target of significant interest for the treatment of clear cell renal cell carcinoma. The specific substitution pattern of this compound makes it a candidate for investigation in this pathway.

The following table outlines potential biological targets and the associated therapeutic opportunities.

Potential Biological Target Therapeutic Area Mechanism of Action Supporting Evidence from Analogues Reference
TubulinOncologyInhibition of microtubule polymerization, leading to cell cycle arrest.2-Benzylidene-1-indanone (B110557) derivatives show strong cytotoxicity against various cancer cell lines.
Cholinesterases (AChE, BuChE)Neurodegenerative DiseasesInhibition of enzymes that break down acetylcholine, a key neurotransmitter.Donepezil (B133215), a marketed drug for Alzheimer's, is based on an indanone structure.
Hypoxia-Inducible Factor 2α (HIF-2α)Oncology (Renal Cell Carcinoma)Inhibition of the HIF-2α/ARNT dimer, blocking the transcription of hypoxia-response genes like VEGFA.Fluorinated indanol derivatives are potent inhibitors.
AromataseOncology (Breast Cancer)Inhibition of the enzyme that converts androgens to estrogens.Imidazolyl-substituted indanones are potent aromatase inhibitors.

Development of Integrated Computational and Experimental Approaches

The future development of this compound and its derivatives will benefit significantly from an integrated approach that combines computational modeling with experimental validation. Computational techniques, particularly Density Functional Theory (DFT), are powerful tools for predicting the structural and electronic properties of molecules before their synthesis.

These in silico studies can provide valuable insights into:

Molecular Geometry: Optimizing bond lengths and angles to predict the most stable conformation.

Electronic Properties: Calculating the distribution of electron density and identifying frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity.

Spectroscopic Prediction: Simulating NMR and UV-visible spectra to aid in the characterization of newly synthesized compounds.

Molecular Docking: Modeling the interaction of the compound with the active site of a potential biological target to predict binding affinity and orientation, thereby guiding the design of more potent inhibitors.

By using computational methods to screen virtual libraries of indanone derivatives, researchers can prioritize the synthesis of compounds with the highest predicted activity and most favorable drug-like properties. This synergy accelerates the drug discovery process, reduces costs, and allows for a more rational design of novel therapeutic agents. Experimental synthesis and biological testing then provide the crucial data to validate and refine the computational models.

Future Trajectories in Translational Research

The ultimate goal for a compound like this compound is its potential translation from a laboratory curiosity to a clinically effective agent. The future trajectory in translational research for this molecule and its derivatives would involve a systematic, multi-stage process.

Lead Identification and Optimization: The initial step involves confirming the biological activity of this compound against one or more of the promising targets identified from analogue studies. Subsequently, a medicinal chemistry program would be initiated to synthesize a focused library of related compounds. This process aims to establish a clear Structure-Activity Relationship (SAR), identifying which structural modifications enhance potency and selectivity.

Pharmacokinetic Profiling: A critical aspect of translational research is ensuring the molecule has suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Research on related fluorinated indanones has highlighted the profound impact of fluorine substitution on metabolic stability and pharmacokinetic profiles. Future studies would need to assess the metabolic fate of this compound and optimize its structure to achieve a desirable half-life and bioavailability.

Preclinical Efficacy and Safety: Promising lead compounds would advance to preclinical testing in cellular and animal models of disease. For instance, if the HIF-2α inhibitory activity is confirmed, the compound would be tested for its ability to reduce tumor size in xenograft models of renal cell carcinoma.

While this compound itself is an understudied entity, the rich pharmacology of the indanone class provides a strong rationale for its investigation. Future research that integrates modern synthetic methods, computational design, and rigorous biological testing will be essential to unlock the potential therapeutic value of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-7-methyl-indan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves constructing the indanone core, followed by fluorination at the 4th position and methylation at the 7th position. Fluorination may employ agents like Selectfluor or DAST (diethylaminosulfur trifluoride), while methylation could use methyl iodide with a base (e.g., K2CO3). Optimization includes solvent selection (polar aprotic solvents like DMF for fluorination) and temperature control (0–60°C). Yield improvements may require inert atmospheres or catalytic additives (e.g., CuI for methylation). Always validate purity via GC-MS or HPLC .

Q. Which spectroscopic techniques are critical for distinguishing structural isomers of fluorinated indanones?

  • Methodological Answer :

  • <sup>19</sup>F NMR : Identifies fluorine substitution patterns and electronic environments.
  • <sup>13</sup>C NMR : Differentiates methyl and fluorine positions via chemical shifts (e.g., deshielding effects).
  • IR Spectroscopy : Detects carbonyl stretching frequencies (~1700 cm<sup>-1</sup>) and C-F bonds (~1100 cm<sup>-1</sup>).
  • X-ray Crystallography : Resolves absolute configuration and spatial arrangement of substituents. Cross-referencing with databases like SciFinder ensures accurate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Contradictions may arise from impurities, assay variability, or differing substituent effects. Strategies include:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., enzyme inhibition protocols in ).
  • Structure-Activity Relationship (SAR) Studies : Compare methyl/fluoro positional analogs (e.g., 6-Fluoro-4-methyl vs. 4-Fluoro-7-methyl derivatives) to isolate substituent contributions .
  • Meta-Analysis : Use statistical tools to aggregate data, accounting for variables like cell lines or solvent systems .

Q. What experimental design is recommended to assess the impact of substituent positions (fluoro/methyl) on receptor binding affinity?

  • Methodological Answer :

  • Isosteric Replacements : Synthesize analogs with halogen (Cl/Br) or methyl replacements at positions 4 and 7.
  • Docking Simulations : Use software like AutoDock to predict binding modes with target receptors (e.g., kinases or GPCRs).
  • Biological Assays : Measure IC50 values via competitive binding assays. Cross-validate with SPR (Surface Plasmon Resonance) for kinetic analysis .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Compute Fukui indices to identify electrophilic centers susceptible to nucleophilic attack.
  • Solvent Effects : Simulate reaction pathways in solvents (e.g., DMSO vs. THF) using COSMO-RS models.
  • Transition State Analysis : Identify energy barriers for methyl/fluoro group displacements. Validate with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies mitigate low yields during fluorination steps in indanone synthesis?

  • Methodological Answer :

  • Alternative Fluorinating Agents : Replace DAST with milder agents like NFSI (N-fluorobenzenesulfonimide) to reduce side reactions.
  • Microwave-Assisted Synthesis : Enhance reaction efficiency via controlled heating (e.g., 100°C, 30 min).
  • Protecting Groups : Temporarily block reactive sites (e.g., carbonyl) using silyl ethers before fluorination .

Methodological Best Practices

Q. How can researchers ensure reproducibility in multi-step syntheses of this compound derivatives?

  • Methodological Answer :

  • Detailed Protocols : Document stoichiometry, solvent purity, and reaction times.
  • Analytical Validation : Use tandem MS/NMR for intermediate characterization.
  • Literature Cross-Check : Confirm novelty via Reaxys or SciFinder and compare with reported analogs (e.g., 4-Fluoro-6-methoxy derivatives in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.